Dexamethasone 21-Propionate
CAS No.: 3793-10-0
Cat. No.: VC21138800
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3793-10-0 |
|---|---|
| Molecular Formula | C25H33FO6 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
| Standard InChI | InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
| Standard InChI Key | ALINSFFSOAHJII-OCUNRLNVSA-N |
| Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
| SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Introduction
Chemical Structure and Properties
Structural Features
Dexamethasone 21-Propionate contains the characteristic four-ring structure of steroid compounds with specific modifications that define its glucocorticoid activity. Key structural elements include:
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The basic pregna-1,4-diene-3,20-dione skeleton
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A 9-alpha fluorine atom that enhances potency
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11-beta and 17-alpha hydroxyl groups essential for glucocorticoid activity
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A propionate ester group at the 21-position
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16-alpha methyl group that contributes to its stability and activity
Physicochemical Properties
The compound possesses specific chemical and physical characteristics that influence its pharmaceutical applications:
The propionate ester group at position 21 significantly alters the lipophilicity of the molecule compared to unmodified dexamethasone, affecting its pharmacokinetic behavior including tissue penetration and absorption rates.
Synthesis Methods
Modern Synthetic Strategies
Contemporary pharmaceutical manufacturing employs various optimized methods to achieve high purity and yield:
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Controlled temperature esterification reactions under anhydrous conditions
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Use of enzyme-catalyzed reactions for stereoselective synthesis
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Protection-deprotection strategies to ensure selective esterification at the 21-position
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Purification through chromatographic techniques to achieve pharmaceutical-grade purity
Pharmacological Profile
Mechanism of Action
Like its parent compound dexamethasone, Dexamethasone 21-Propionate functions primarily through binding to glucocorticoid receptors in target tissues. Upon binding, it initiates a series of intracellular events that lead to altered gene expression. This mechanism underlies its effectiveness in treating various inflammatory and autoimmune conditions.
The propionate ester at the 21-position serves as a prodrug modification, allowing for:
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Enhanced lipophilicity
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Improved tissue penetration
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Modified release kinetics
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Potentially increased local activity with reduced systemic effects
Metabolism and Pharmacokinetics
After administration, Dexamethasone 21-Propionate undergoes hydrolysis by esterases in blood and tissues to release the active dexamethasone molecule. This metabolic conversion is an important aspect of its pharmacological activity. The parent dexamethasone is then metabolized primarily through:
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6-hydroxylation by CYP3A4 to 6α- and 6β-hydroxydexamethasone
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Reversible conversion to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2
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Potential reconversion to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1
The propionate group alters the distribution, tissue penetration, and elimination profile compared to unmodified dexamethasone, potentially offering advantages for specific therapeutic applications .
Specialized Applications
Analytical and Research Applications
Dexamethasone 21-Propionate serves as an important reference standard in pharmaceutical analysis and quality control:
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It functions as a working standard or secondary reference standard for analytical methods
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It is utilized in Quality Control (QC) and Quality Assurance (QA) during commercial production of dexamethasone and related formulations
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It supports Abbreviated New Drug Application (ANDA) filings to regulatory authorities
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It contributes to toxicity studies of dexamethasone formulations
In advanced research settings, deuterated versions such as Dexamethasone 21-Propionate-d5 are employed for precise tracking and differentiation during analytical processes, supporting pharmacokinetic and pharmacodynamic studies.
Pharmaceutical Development
The compound has potential applications in pharmaceutical development:
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As an active pharmaceutical ingredient in topical preparations where enhanced skin penetration is desired
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In modified-release formulations where ester hydrolysis can control the release rate
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In combination therapies where specific pharmacokinetic profiles are beneficial
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As a model compound for studying structure-activity relationships of glucocorticoid derivatives
Comparative Analysis with Related Compounds
Comparison with Other Dexamethasone Derivatives
Dexamethasone 21-Propionate belongs to a family of dexamethasone esters and derivatives, each with specific properties and applications:
Each modification to the dexamethasone structure aims to optimize specific pharmacokinetic properties or target specific tissues while maintaining the core anti-inflammatory activity .
Future Research Directions
Current and future research on Dexamethasone 21-Propionate focuses on several promising areas:
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Development of novel drug delivery systems utilizing the compound's balanced lipophilicity profile
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Investigation of tissue-specific targeting strategies leveraging the propionate modification
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Exploration of structure-activity relationships to design new derivatives with enhanced therapeutic indices
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Evaluation of specialized applications in conditions requiring local glucocorticoid delivery with minimized systemic effects
Ongoing investigations aim to fully characterize the compound's potential advantages over unmodified dexamethasone in specific therapeutic contexts.
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